molecular formula C22H24N2O3 B13365151 11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile

11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile

Cat. No.: B13365151
M. Wt: 364.4 g/mol
InChI Key: JWGQNJUNBCBJCO-UEMVXNNUSA-N
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Description

11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13221~2,8~0~1,6~0~2,14~0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile involves multiple steps, including cyclization and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity. Detailed synthetic routes are often proprietary and can vary depending on the desired application .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in pain management and opioid receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile involves its interaction with specific molecular targets, such as opioid receptors. This interaction can modulate pain perception and other physiological responses. The compound’s unique structure allows it to bind selectively to these receptors, influencing various signaling pathways .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

(1R,2S,6R,14R,16R)-11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraene-16-carbonitrile

InChI

InChI=1S/C22H24N2O3/c1-24-9-8-21-17-13-4-5-15(25-2)18(17)27-19(21)22(26-3)7-6-20(21,16(24)10-13)11-14(22)12-23/h4-7,14,16,19H,8-11H2,1-3H3/t14-,16-,19-,20-,21+,22?/m1/s1

InChI Key

JWGQNJUNBCBJCO-UEMVXNNUSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C5(C=C[C@]2([C@H]1CC6=C3C(=C(C=C6)OC)O4)C[C@@H]5C#N)OC

Canonical SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C#N)OC

Origin of Product

United States

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